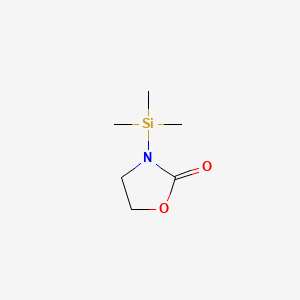
3-三甲基甲硅烷基-2-恶唑烷酮
描述
3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . It is also used as a pharmaceutical intermediate . It has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes .
Synthesis Analysis
The synthesis of 3-Trimethylsilyl-2-oxazolidinone involves the use of N-trimethylsilyl-2-oxazolidinone (TMSO) with triflic acid as a catalyst for the silylation of ketones, alcohols, mercaptans, and carboxylic acids . It has been reported that TMSO promotes the dissociation of LiPF6, prevents the hydrolysis of ion-paired LiPF6, and scavenges HF in the electrolyte .Molecular Structure Analysis
The molecular structure of 3-Trimethylsilyl-2-oxazolidinone can be viewed using Java or Javascript . The molecular formula is C6H13NO2Si .Chemical Reactions Analysis
3-Trimethylsilyl-2-oxazolidinone is a silylating agent, useful for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . It has been reported to inhibit the decomposition of NaPF6 and improve the stability of FEC-containing electrolytes .Physical And Chemical Properties Analysis
The molecular weight of 3-Trimethylsilyl-2-oxazolidinone is 159.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 159.071555192 g/mol , and the monoisotopic mass is 159.071555192 g/mol . The topological polar surface area is 29.5 Ų , and it has a heavy atom count of 10 . The physical state at 20 degrees Celsius is liquid , and the density is 1.046 g/mL at 20 degrees Celsius .科学研究应用
Application 1: Silylation of Carboxylic Acids, 1,3-Dicarbonyl Compounds and Hydroxy Compounds
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . Silylation is a process that protects or activates organic compounds for further reactions.
Application 2: Silylation Reagent for Hydroxyls
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone is used as a silylation reagent specifically for hydroxyl groups . This is a common procedure in organic synthesis, as it allows for the protection of the hydroxyl group during reactions.
Application 3: Synthesis of Trimethylsilyl Carboxylates
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone is used in the synthesis of trimethylsilyl carboxylates . These compounds are useful intermediates in organic synthesis.
Application 4: Stabilization of Sodium Metal Batteries
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone has been used as a multifunctional additive to stabilize sodium metal batteries .
- Methods of Application : The compound is added to the electrolyte of the battery, where it helps to prevent issues such as sodium dendrite growth and severe electrode-electrolyte interface reactions .
- Results or Outcomes : The use of 3-Trimethylsilyl-2-oxazolidinone can improve the performance and safety of sodium metal batteries .
Application 5: Synthesis of Trimethylsilyl Carboxylates
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone is used in the synthesis of trimethylsilyl carboxylates . These compounds are useful intermediates in organic synthesis.
Application 6: Stabilization of Sodium Metal Batteries
- Summary of the Application : 3-Trimethylsilyl-2-oxazolidinone has been used as a multifunctional additive to stabilize sodium metal batteries .
- Methods of Application : The compound is added to the electrolyte of the battery, where it helps to prevent issues such as sodium dendrite growth and severe electrode-electrolyte interface reactions .
- Results or Outcomes : The use of 3-Trimethylsilyl-2-oxazolidinone can improve the performance and safety of sodium metal batteries .
安全和危害
3-Trimethylsilyl-2-oxazolidinone is classified as a flammable liquid (Category 4, H227) . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .
未来方向
3-Trimethylsilyl-2-oxazolidinone has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes . This suggests potential future directions in the field of rechargeable sodium batteries .
属性
IUPAC Name |
3-trimethylsilyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCYOUETBBMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195703 | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylsilyl-2-oxazolidinone | |
CAS RN |
43112-38-5 | |
| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



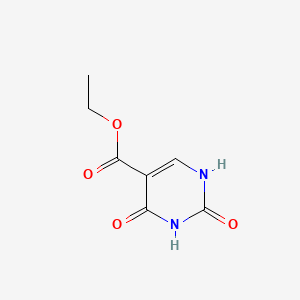

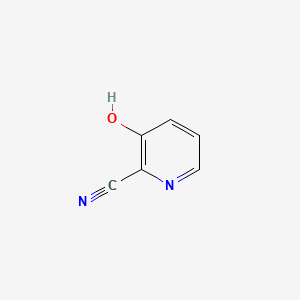
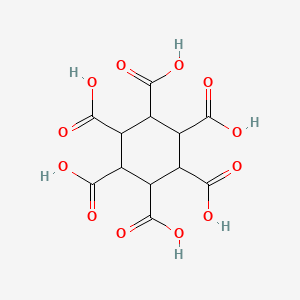
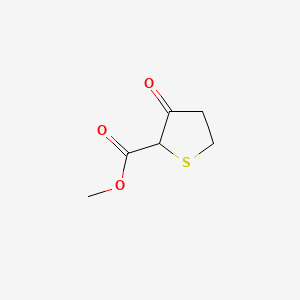
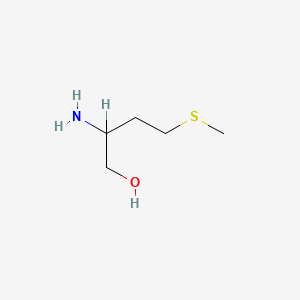
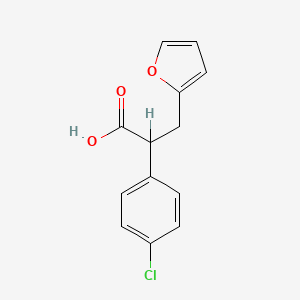
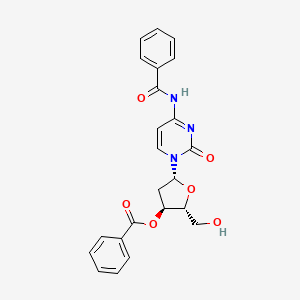
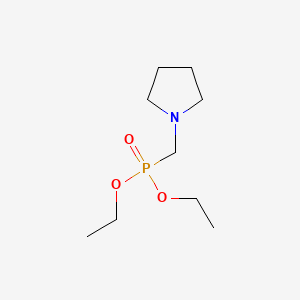
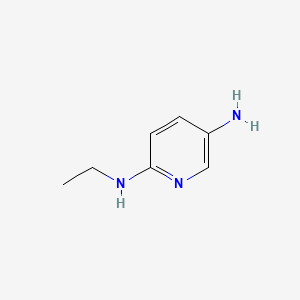
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
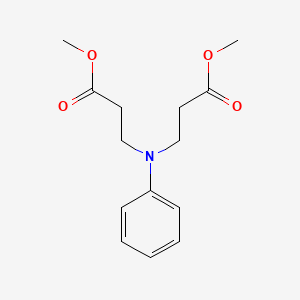
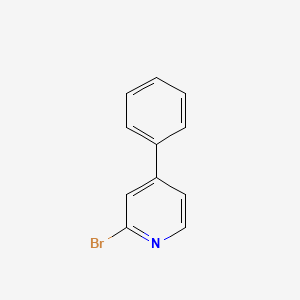
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)